molecular formula C13H10Cl2N2O4 B3012471 Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate CAS No. 339030-91-0

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Cat. No.: B3012471
CAS No.: 339030-91-0
M. Wt: 329.13
InChI Key: OBLCJDOIAFEPEL-UHFFFAOYSA-N
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Description

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a synthetic organic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves multiple steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with ethyl hydrazinecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the pyridazine ring. The intermediate product is then subjected to hydrolysis and oxidation to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice

Properties

IUPAC Name

ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O4/c1-2-21-13(20)12-10(18)6-11(19)17(16-12)9-4-7(14)3-8(15)5-9/h3-6,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLCJDOIAFEPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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